molecular formula C11H16N2O5 B1440893 (R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid CAS No. 893842-76-7

(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid

Cat. No. B1440893
M. Wt: 256.25 g/mol
InChI Key: QHPHGGWCQRZOIQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, this would include the compound’s systematic name, its molecular formula, and its structure, including any functional groups.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis of Enantiopure Antagonists at NMDA Receptors

A structural study has characterized diastereomeric amino acid derivatives as intermediates in the synthesis of novel NMDA receptor antagonists. The configuration of the carbon binding the tert-butoxycarbonylamino moiety influences the molecular complexity and pharmacophoric parameters, making it comparable with those observed for NMDA receptor antagonism. This research provides insights into the potential use of such compounds in developing drugs targeting NMDA receptors, which are critical in neurological processes and diseases (Bombieri et al., 2005).

Synthesis of Dihydroisoxazole Derivatives

Enantiopure dihydroisoxazole derivatives and their precursors have been synthesized and structurally characterized, providing valuable information on their molecular geometry and intermolecular interactions. These compounds are investigated for their NMDA activity, contributing to the development of new pharmacological agents (Meneghetti et al., 2006).

Cyclization of N, O-DiBoc Beta-Keto Hydroxamic Acids

A novel and versatile methodology has been presented for synthesizing 5-substituted 3-isoxazolols without byproduct formation. This research demonstrates a three-step procedure converting carboxylic acid derivatives into acyl Meldrum's acids, leading to N, O-diBoc-protected beta-keto hydroxamic acids and subsequently to the targeted isoxazolols. This process highlights the compound's role in innovative synthetic routes for producing isoxazolol derivatives (Sørensen et al., 2000).

Amide Coupling Processes

Investigations into the rearrangement of active ester intermediates during HOBt/EDC amide coupling have identified compounds of interest, including tert-butoxycarbonylamino derivatives. These findings contribute to understanding the chemical behavior of these compounds in peptide coupling reactions and the optimization of synthetic processes (Mahmoud et al., 2005).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, including its toxicity and any safety precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.


properties

IUPAC Name

5-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6(12-10(16)17-11(2,3)4)8-5-7(9(14)15)13-18-8/h5-6H,1-4H3,(H,12,16)(H,14,15)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPHGGWCQRZOIQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NO1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723207
Record name 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid

CAS RN

893842-76-7
Record name 5-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Reactant of Route 4
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(R)-5-(1-(tert-butoxycarbonylamino)ethyl)isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.